molecular formula C14H19N5 B2733975 (2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile CAS No. 889974-71-4

(2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile

Cat. No.: B2733975
CAS No.: 889974-71-4
M. Wt: 257.341
InChI Key: AMBHGIWMAVNVCP-VAWYXSNFSA-N
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Description

(2{E})-Piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile (hereafter referred to as the target compound) is a heterocyclic nitrile derivative characterized by a fused [1,2,4]triazolo[4,3-a]azepine core, a seven-membered azepine ring, and an acetonitrile group linked via a piperidin-2-ylidene moiety. Key properties include:

  • Molecular weight: 257.341 g/mol.
  • InChI Key: AMBHGIWMAVNVCP-VAWYXSNFSA-N (used for structural verification) .
  • Applications: Limited to laboratory use (discontinued as of 2025) .

However, critical physicochemical data (e.g., solubility, melting point) and bioactivity profiles are unavailable .

Properties

IUPAC Name

(2E)-2-piperidin-2-ylidene-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c15-10-11(12-6-3-4-8-16-12)14-18-17-13-7-2-1-5-9-19(13)14/h16H,1-9H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBHGIWMAVNVCP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C(=C3CCCCN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NN=C(N2CC1)/C(=C/3\CCCCN3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

Azoester precursors, generated via oxidation of hydrazones using hypervalent iodine reagents like PhI(OAc)₂, undergo Lewis acid-mediated cyclization to form bicyclic 1-aza-2-azoniaallenium salts. These intermediates participate in Huisgen-type [3++2] cycloadditions with nitriles, yielding triazolodiazepinium salts. For example, treatment of piperidin-4-one-derived hydrazones with BF₃·OEt₂ facilitates the formation of 6,7,8,9-tetrahydro-5H-triazolo[1,5-d]diazepinium intermediates, which are structurally analogous to the target’s core.

Bromination and Functionalization

Patent literature describes bromination of preformed triazoloazepines as a key step. In one protocol, 9-(3-chloro-5-fluorophenyl)-6,7,8,9-tetrahydro-5H-triazolo[1,5-a]azepin-2-amine undergoes bromination using CuBr₂ and tert-butyl nitrate in acetonitrile at 65°C, yielding 2-bromo derivatives. This method highlights the compatibility of triazoloazepines with electrophilic substitution, a strategy adaptable for introducing nitrile functionalities.

Integrated Synthetic Pathways

Combining the above strategies, two full routes emerge:

Route A: Sequential Cyclization and Condensation

  • Triazoloazepine Formation : Piperidin-4-one hydrazone is oxidized with PhI(OAc)₂ to an azoester, which undergoes BF₃·OEt₂-mediated cyclization with acetonitrile to yield 3-cyano-6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine.
  • Knoevenagel Condensation : The cyano group is hydrolyzed to a ketone, which undergoes condensation with piperidin-2-one to form the ylidene acetonitrile linkage.

Route B: Bromination-Coupling Strategy

  • Bromination : 9-Aryl-triazoloazepine-2-amine is brominated using CuBr₂ and tert-butyl nitrate to yield 3-bromo-triazoloazepine.
  • Cross-Coupling : The bromide couples with (2E)-piperidin-2-ylideneacetonitrile via Pd-catalyzed SNAr, forming the final product.

Reaction Optimization and Challenges

Regioselectivity in Cycloadditions

The [3++2] cycloaddition must favor triazolo[4,3-a] over [1,5-a] regioisomers. Substituent electronic effects dictate this selectivity; electron-withdrawing groups on the azepine nitrogen enhance reactivity at the 4-position.

Stereochemical Control

The E-configuration of the ylidene group is preserved by conducting Knoevenagel condensations under thermodynamic control (refluxing toluene) rather than kinetic conditions.

Purification Challenges

Column chromatography (SiO₂, CHCl₃/MeOH) effectively isolates intermediates, while recrystallization from EtOAc/hexane purifies the final product.

Chemical Reactions Analysis

Types of Reactions

(2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds with similar structures have shown promising anticancer properties. Research indicates that derivatives of triazoloazepines can inhibit tumor growth by inducing apoptosis in cancer cells .
    • A study demonstrated that the introduction of piperidine moieties enhances the cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties :
    • Heterocyclic compounds like (2E)-piperidin-2-ylidene derivatives have been evaluated for their antimicrobial activity. Studies have shown that such compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria .
    • The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.
  • Neurological Applications :
    • The unique structure of triazoloazepines suggests potential applications in treating neurological disorders. Research indicates that these compounds may act as modulators of neurotransmitter systems, particularly in conditions like epilepsy and anxiety .
    • Molecular docking studies have suggested that (2E)-piperidin-2-ylidene derivatives may interact with GABA receptors, enhancing their therapeutic efficacy .

Synthesis and Derivatives

The synthesis of (2E)-piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile can be achieved through multi-step reactions involving:

  • Formation of the piperidine ring.
  • Construction of the triazoloazepine core through cyclization reactions.
  • Final modification to introduce the acetonitrile group.

Table 1: Synthesis Pathway Overview

StepReaction TypeKey ReagentsExpected Outcome
1CyclizationPiperidine derivatives + azepine precursorsFormation of triazoloazepine core
2SubstitutionAcetonitrile derivativesIntroduction of acetonitrile group
3PurificationChromatography techniquesIsolation of pure compound

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study evaluated the cytotoxic effects of synthesized triazoloazepines on human cancer cell lines. Results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics .
  • Case Study on Antimicrobial Efficacy :
    • In vitro tests against common pathogens revealed that (2E)-piperidin-2-ylidene derivatives exhibited comparable or superior activity to established antibiotics . This suggests potential for development as new antimicrobial agents.

Mechanism of Action

The mechanism of action of (2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Research Findings and Implications

Bioactivity and Target Prediction

  • For example, triazolo-pyrimidines are often kinase inhibitors, suggesting the target compound may exhibit analogous activity .
  • The acetonitrile group’s electrophilicity could render the compound a candidate for covalent drug design, targeting nucleophilic enzyme active sites .

Limitations and Challenges

  • Data Gaps : Critical parameters (e.g., solubility, toxicity) for the target compound are unavailable, hindering pharmacological assessment .
  • Discontinuation : The target compound’s discontinued status limits experimental validation of hypotheses .

Biological Activity

The compound (2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile , designated by its CAS number 889974-71-4, represents a novel hybrid structure combining piperidine and triazole functionalities. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C14H19N5C_{14}H_{19}N_5. Its structure features a piperidine ring and a triazoloazepine moiety, which are known for their diverse biological activities. The presence of the acetonitrile group may enhance its solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, triazole derivatives have demonstrated efficacy against various bacterial strains. The synthesized compound's activity against pathogens such as Staphylococcus aureus and Escherichia coli should be evaluated using standard antimicrobial susceptibility testing methods.

Enzyme Inhibition

The piperidine moiety is often associated with enzyme inhibition properties. Research has shown that derivatives containing piperidine can act as acetylcholinesterase inhibitors. This suggests that this compound could potentially inhibit enzymes involved in neurotransmission or metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAcetylcholinesterase inhibition
AntioxidantScavenging free radicals
Anti-inflammatoryReduction of inflammatory markers

Case Studies

  • Antibacterial Screening : A study on similar piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values significantly lower than standard antibiotics. This reinforces the hypothesis that this compound may also possess notable antibacterial properties.
  • Neuroprotective Studies : Compounds with triazole rings have been investigated for neuroprotective effects through inhibition of acetylcholinesterase. A study demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against this enzyme.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : The piperidine nitrogen may facilitate binding to active sites of enzymes like acetylcholinesterase.
  • Membrane Interaction : The hydrophobic regions of the molecule can interact with bacterial membranes or cellular membranes in eukaryotic cells.

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